N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide
Description
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a methylsulfinyl group attached to a phenyl ring, which is further connected to an ethyl group and a prop-2-enamide moiety
Properties
IUPAC Name |
N-methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-5-13(15)14(3)10(2)11-6-8-12(9-7-11)17(4)16/h5-10H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYUJCHGLHQGTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)C)N(C)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methylsulfinylphenyl Intermediate: This step involves the introduction of a methylsulfinyl group to a phenyl ring. This can be achieved through the oxidation of a methylthio group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Alkylation: The next step involves the alkylation of the methylsulfinylphenyl intermediate with an appropriate alkyl halide to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated intermediate with prop-2-enamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to form the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[1-(4-sulfamoylphenyl)ethyl]prop-2-enamide: Similar structure but with a sulfamoyl group instead of a methylsulfinyl group.
N-Methyl-N-[1-(4-methylthio)phenyl]ethyl]prop-2-enamide: Similar structure but with a methylthio group instead of a methylsulfinyl group.
Uniqueness
N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide is unique due to the presence of the methylsulfinyl group, which can impart distinct chemical and biological properties compared to its analogs
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